Methyl 2-(4-chloro-2-methoxyphenoxy)acetate
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Overview
Description
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate typically involves the esterification of 4-chloro-2-methoxyphenoxyacetic acid with methanol. One common method includes the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Hydrolysis: Formation of 4-chloro-2-methoxyphenoxyacetic acid and methanol.
Oxidation: Formation of 4-chloro-2-hydroxyphenoxyacetic acid.
Scientific Research Applications
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a precursor for the synthesis of herbicides that target broadleaf weeds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemistry: It is used in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential effects on plant growth and development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. The compound binds to auxin receptors, leading to changes in gene expression and cellular processes that result in altered growth patterns.
Comparison with Similar Compounds
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-(4-chloro-2-ethylphenoxy)acetate: Similar structure but with an ethyl group instead of a methoxy group.
Methyl 2-(4-chloro-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLMZHVFVLORNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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